hCAI/II-IN-6 -

hCAI/II-IN-6

Catalog Number: EVT-4758516
CAS Number:
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

hCAI/II-IN-6 is a compound recognized for its role as an inhibitor of human carbonic anhydrases I and II. These enzymes are crucial in various physiological processes, including acid-base balance and respiration. The inhibition of these enzymes can have significant implications in treating diseases such as glaucoma, epilepsy, and certain types of cancer.

Source

The compound hCAI/II-IN-6 has been studied extensively in the context of medicinal chemistry and biochemistry. It is synthesized through various methods aimed at optimizing its efficacy and specificity as an inhibitor. The research surrounding this compound is primarily published in scientific journals focusing on pharmacology, medicinal chemistry, and enzyme inhibition studies.

Classification

hCAI/II-IN-6 falls under the classification of small molecule inhibitors targeting carbonic anhydrases. It is categorized within the broader context of enzyme inhibitors, specifically those that modulate metabolic pathways by interfering with enzyme activity.

Synthesis Analysis

Methods

The synthesis of hCAI/II-IN-6 typically involves multi-step organic synthesis techniques. Common methods include:

  • Refluxing: This method involves heating a reaction mixture to its boiling point to facilitate reactions between reactants.
  • Coupling Reactions: These reactions are essential for forming the core structure of the compound by linking different molecular fragments.

Technical Details

The synthesis may start from readily available precursors, utilizing various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

hCAI/II-IN-6 possesses a specific molecular structure characterized by functional groups that enhance its binding affinity to carbonic anhydrases. The exact structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Molecular weight, formula, and structural details are critical for understanding how hCAI/II-IN-6 interacts with target enzymes. For instance, the compound may exhibit a molecular weight around 300-400 g/mol, with specific functional groups that enable its inhibitory action.

Chemical Reactions Analysis

Reactions

hCAI/II-IN-6 undergoes several chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Nucleophilic Substitution: This reaction type is often involved in modifying the compound's functional groups.
  • Hydrolysis: In biological contexts, hydrolysis may occur, affecting the compound's stability and activity.

Technical Details

The kinetics of these reactions can be influenced by pH, temperature, and the presence of other substrates or inhibitors. Understanding these factors is essential for optimizing the compound's efficacy in therapeutic applications.

Mechanism of Action

Process

hCAI/II-IN-6 functions by binding to the active site of carbonic anhydrases I and II, inhibiting their catalytic activity. This inhibition disrupts the normal physiological processes mediated by these enzymes.

Data

The binding affinity can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry, providing insights into how effectively hCAI/II-IN-6 inhibits enzyme activity.

Physical and Chemical Properties Analysis

Physical Properties

hCAI/II-IN-6 typically exhibits properties such as:

  • Solubility: The compound's solubility in various solvents (e.g., water, organic solvents) influences its bioavailability.
  • Stability: Stability under different pH levels and temperatures is crucial for its application in pharmaceuticals.

Chemical Properties

Key chemical properties include:

  • pKa Values: These values indicate the acidity or basicity of the compound, affecting its ionization state in biological systems.
  • Reactivity: The reactivity profile helps predict how hCAI/II-IN-6 will behave under physiological conditions.
Applications

Scientific Uses

hCAI/II-IN-6 has several applications in scientific research and medicine:

  • Therapeutic Development: As a carbonic anhydrase inhibitor, it is investigated for potential treatments for conditions like glaucoma and metabolic disorders.
  • Research Tool: It serves as a valuable tool in studying enzyme function and regulation within metabolic pathways.
Introduction to Carbonic Anhydrase Isoforms and Therapeutic Targeting

Carbonic anhydrases (CAs) represent a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to physiological pH regulation, ion transport, and metabolic homeostasis across diverse tissues [2]. Among the 16 human α-CA isoforms (hCAs), several exhibit overlapping distributions but distinct pathophysiological roles. Selective pharmacological targeting of specific isoforms has emerged as a strategic approach to treat neurological, metabolic, and oncological disorders while minimizing off-target effects [5]. The development of hCAI/II-IN-6 exemplifies this paradigm, leveraging structural precision to inhibit disease-relevant isoforms like hCA II and VII.

Physiological Roles of hCA Isoforms in Neurological and Systemic Disorders

hCA isoforms exhibit specialized distributions and functions that underpin their roles in disease:

  • hCA II: As the most ubiquitously expressed cytosolic isoform, it regulates pH and ion balance in the CNS, kidneys, and erythrocytes. In the brain, hCA II maintains cerebrospinal fluid (CSF) pH and facilitates GABAergic neurotransmission. Dysregulation is linked to epilepsy, cerebral edema, and ALS progression due to disrupted pH-mediated neuronal excitability [2] [5].
  • hCA VII: Primarily neuronal, this isoform modulates synaptic pH and oxidative stress response. Its overexpression exacerbates neuropathic pain and seizure activity through interactions with excitatory ion channels [5].
  • hCA IX/XII: These hypoxia-inducible, tumor-associated isoforms promote acidification of the tumor microenvironment, facilitating cancer invasion and metastasis [5].

Table 1: Key CA Isoforms in Disease Pathology

IsoformTissue DistributionLinked DisordersPrimary Pathogenic Mechanism
hCA IICNS, erythrocytes, kidneysEpilepsy, glaucoma, metabolic acidosisCSF pH dysregulation, altered ion transport
hCA VIINeurons, gliaNeuropathic pain, epilepsyOxidative stress, synaptic pH imbalance
hCA IX/XIIHypoxic tumors (e.g., breast, lung)Cancer metastasis, therapeutic resistanceTumor microenvironment acidification

Systemically, hCA II and IV govern renal bicarbonate reabsorption and aqueous humor production, making them targets for glaucoma and edema. Meanwhile, hCA VA/VB drive gluconeogenesis and ureagenesis in mitochondria, linking them to metabolic syndromes [2].

Rationale for Isoform-Specific Inhibition: hCA II/VII Selectivity in Disease Pathology

Non-selective CA inhibitors (e.g., acetazolamide) cause off-target effects (e.g., renal potassium wasting, fatigue) due to ubiquitous hCA II inhibition. This underscores the need for isoform discrimination:

  • Structural Determinants of Selectivity:
  • hCA II and VII share conserved catalytic zinc domains but differ in active-site topography. hCA VII has a narrower hydrophobic pocket and altered residue orientations (e.g., Phe 131 vs. Leu in hCA II), enabling selective ligand binding [5].
  • hCA IX/XII possess a protruding proteoglycan domain absent in cytosolic isoforms, permitting antibody-based targeting but complicating small-molecule design [5].

  • Disease-Driven Design Imperatives:

  • In epilepsy, hCA VII inhibition suppresses seizures with minimal disruption of renal hCA II, avoiding metabolic acidosis [5].
  • For neuropathic pain, targeting neuronal hCA VII avoids hCA II-mediated CNS side effects (e.g., cognitive fog) [5].

Table 2: Selectivity Profiles of CA Inhibitors

Inhibitor ClasshCA II Kᵢ (nM)hCA VII Kᵢ (nM)hCA IX Kᵢ (nM)Selectivity Ratio (II/VII)
Acetazolamide (non-selective)25029025,0000.86
Sulfonamide derivatives0.5–786.2–2904.9–8500.1–12.4
hCAI/II-IN-68.311.2>10,0000.74

Data adapted from quinoline-sulfonamide studies [5].

Historical Development of CA Inhibitors and Evolution to hCAI/II-IN-6

The pursuit of isoform-selective inhibitors has evolved through three generations:

  • First-Generation: Non-selective Sulfonamides (1950s–1990s)
  • Acetazolamide and methazolamide inhibited multiple isoforms, limiting therapeutic utility. Their aromatic sulfonamide core bound zinc irreversibly, causing systemic inhibition [2].
  • Second-Generation: Ring-Tail Hybrids (2000s–2010s)
  • Incorporation of tail moieties (e.g., triazoles, coumarins) improved isoform selectivity. For example, coumarin derivatives achieved 100-fold selectivity for hCA IX/XII over hCA II by exploiting active-site accessibility differences [5].
  • Limitations: Poor blood-brain barrier (BBB) penetration and metabolic instability.
  • Third-Generation: Computational Design & hCAI/II-IN-6 (2020s)
  • hCAI/II-IN-6 emerged from structure-activity relationship (SAR) studies of quinoline-sulfamoyl hybrids. Key innovations:
  • Quinoline Scaffold: Enhances BBB permeability via lipophilicity and π-stacking with neuronal membranes [5].
  • Sulfamoyl Carbamate Warhead: Coordinates zinc with sub-10 nM affinity while forming hydrogen bonds with Thr 199/200 (hCA II/VII) [5].
  • Hydrophobic Linkers: Optimized alkyl chains minimize hCA I/IX binding, boosting II/VII selectivity [5].

Table 3: Evolution of Key CA Inhibitors Leading to hCAI/II-IN-6

CompoundYearChemical ClassSelectivity AdvanceLimitations
Acetazolamide1953Aromatic sulfonamideNone (pan-CA inhibition)Metabolic acidosis, fatigue
SLC-01112012Ureido-benzenesulfonamidehCA IX > hCA II (40-fold)Low CNS penetration
Quinoline-sulfamides2020Hybrid scaffoldhCA II/VII > hCA I/IX (1,200-fold)Variable cytotoxicity
hCAI/II-IN-62023Quinoline-sulfamoyl carbamateBalanced hCA II/VII inhibition (Kᵢ < 12 nM)In vivo efficacy under evaluation

Synthetic advances enabled hCAI/II-IN-6’s development: Chlorosulfonyl isocyanate-mediated coupling of quinoline amines with carbamate/sulfamide tails refined steric and electronic compatibility with hCA II/VII pockets [5]. Molecular dynamics simulations further validated its stable ternary complex formation [1] [5].

Properties

Product Name

hCAI/II-IN-6

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C19H24N4O3S/c20-27(25,26)18-8-6-17(7-9-18)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)(H2,20,25,26)

InChI Key

VMBFFHZLNCWIEC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.